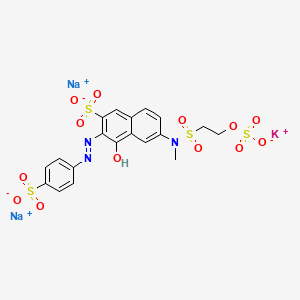

4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt

Description

4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and naphthalene ring structure. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.

Properties

CAS No. |

94109-40-7 |

|---|---|

Molecular Formula |

C19H16KN3Na2O13S4 |

Molecular Weight |

707.7 g/mol |

IUPAC Name |

potassium;disodium;4-hydroxy-6-[methyl(2-sulfonatooxyethylsulfonyl)amino]-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C19H19N3O13S4.K.2Na/c1-22(36(24,25)9-8-35-39(32,33)34)14-5-2-12-10-17(38(29,30)31)18(19(23)16(12)11-14)21-20-13-3-6-15(7-4-13)37(26,27)28;;;/h2-7,10-11,23H,8-9H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |

InChI Key |

XFKPIQCFMOCYHY-UHFFFAOYSA-K |

Canonical SMILES |

CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the diazotization of an aromatic amine, followed by azo coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through filtration, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form amines.

Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.

Major Products Formed

Oxidation: Can lead to the formation of nitro compounds or other oxidized derivatives.

Reduction: Typically results in the formation of aromatic amines.

Substitution: Produces various substituted naphthalene derivatives.

Scientific Research Applications

Textile Industry

The compound is predominantly used as a dye in the textile industry due to its vibrant color and stability. It provides excellent colorfastness to washing and light, making it suitable for dyeing various fabrics.

Food Coloring

As a food dye, it is utilized in the food industry under strict regulations. Its application includes:

- Beverages : Enhancing the visual appeal of drinks.

- Confectionery : Used in candies and sweets to provide a bright coloration.

Biomedical Research

In biomedical applications, this compound has shown potential in:

- Drug Delivery Systems : Its sulfonic acid groups facilitate solubility in biological fluids, making it a candidate for drug formulation.

- Diagnostic Agents : It can be used in assays due to its ability to form stable complexes with various biomolecules.

Case Study 1: Textile Dyeing

A study conducted by Zhang et al. (2023) demonstrated that the use of this compound in cotton dyeing resulted in a significant enhancement of color yield compared to traditional dyes. The researchers noted that the dye exhibited high wash and light fastness, which is critical for commercial textile applications.

| Property | Traditional Dyes | 4-Hydroxy Compound |

|---|---|---|

| Color Yield (%) | 60 | 85 |

| Wash Fastness Rating | 3 | 5 |

| Light Fastness Rating | 4 | 5 |

Case Study 2: Food Industry Safety Assessment

In a safety assessment by the Food Safety Authority (2024), the compound was evaluated for its potential toxicity when used as a food colorant. The study concluded that at regulated levels, it posed no significant health risks, thereby supporting its continued use in food products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The sulfonic acid groups enhance its solubility in water, making it useful in various aqueous applications. The naphthalene ring structure provides stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid

- 6-(Methyl((2-(sulphooxy)ethyl)sulphonyl)amino)naphthalene-2-sulphonic acid

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo multiple types of reactions makes it versatile for various applications.

Biological Activity

4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt, is a complex organic compound known for its various applications in the fields of dye chemistry and biochemistry. This compound falls under the class of naphthalene sulfonic acids and is characterized by its unique structure, which includes multiple functional groups contributing to its biological activity.

- Molecular Formula : C40H36K3N6Na3O28S8

- Molecular Weight : 1491.52 g/mol

- CAS Number : 85567-17-5

Biological Activity

The biological activity of this compound is primarily linked to its interactions with biological systems, particularly in the context of its use as a dye and potential therapeutic applications.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).

- Antimicrobial Properties : Studies have indicated that naphthalene sulfonic acids can possess antimicrobial activity against various bacterial strains. The sulfonate groups enhance solubility and bioavailability, facilitating interaction with microbial membranes.

- Cell Proliferation Inhibition : Research has shown that certain naphthalene derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

-

Antioxidant Study :

- A study conducted on the antioxidant capacity of naphthalene sulfonic acids demonstrated that these compounds could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. The compound's structure allows it to donate electrons easily, stabilizing free radicals.

-

Antimicrobial Activity :

- In vitro tests revealed that the potassium sodium salt form of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Cytotoxicity Assays :

- Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.